3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide
Description
3-(2-Fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic propanamide derivative featuring a 2-fluorophenyl group linked to a propanamide backbone, which is further substituted with a (3-(thiophen-3-yl)pyrazin-2-yl)methyl moiety. Its molecular formula is C₁₈H₁₆FN₃OS, with a molecular weight of 341.41 g/mol. The compound combines aromatic fluorination (enhancing lipophilicity and metabolic stability) with heterocyclic thiophene and pyrazine groups, which are known to participate in π-π stacking and hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-4-2-1-3-13(15)5-6-17(23)22-11-16-18(21-9-8-20-16)14-7-10-24-12-14/h1-4,7-10,12H,5-6,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYIVWUNVVFIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorophenylacetic acid and 3-(thiophen-3-yl)pyrazine. These intermediates are then coupled using amide bond formation techniques.
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Step 1: Preparation of 2-fluorophenylacetic acid
- React 2-fluorobenzyl bromide with sodium cyanide to form 2-fluorophenylacetonitrile.
- Hydrolyze the nitrile group to obtain 2-fluorophenylacetic acid.
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Step 2: Preparation of 3-(thiophen-3-yl)pyrazine
- React thiophene-3-carboxylic acid with hydrazine to form thiophene-3-carbohydrazide.
- Cyclize the carbohydrazide with 1,2-dibromoethane to obtain 3-(thiophen-3-yl)pyrazine.
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Step 3: Coupling Reaction
- Couple 2-fluorophenylacetic acid with 3-(thiophen-3-yl)pyrazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Use of nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide with structurally related propanamide derivatives, emphasizing molecular features, substituents, and inferred properties:
Key Observations:
Fluorination Effects: The 2-fluorophenyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., BK62004 with a 3-chlorophenyl group) . Fluorination also reduces metabolic degradation, a feature shared with N-(2-fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide .
Heterocyclic Contributions :
- The thiophen-3-yl and pyrazin-2-yl groups in the target compound provide distinct electronic profiles compared to tetrazole () or benzosiloxaborole () substituents. Thiophene’s sulfur atom may engage in hydrophobic interactions, while pyrazine’s nitrogen atoms serve as hydrogen-bond acceptors .
Molecular Weight and Drug-Likeness :
- The target compound (341.41 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol), similar to BK62004 (316.78 g/mol) and N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (335.40 g/mol) .
Biological Implications: Pyrazine-containing analogs like BK62004 and the benzosiloxaborole derivative () are associated with enzyme inhibition (e.g., carbonic anhydrase, acetylcholinesterase) .
Biological Activity
3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 2-fluorophenyl moiety
- A thiophen-3-yl group connected to a pyrazin-2-yl unit
- An amide functional group
This structural arrangement may contribute to its biological activity, particularly in targeting specific receptors or enzymes involved in disease pathways.
Research indicates that the compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest it may inhibit certain enzymes linked to cancer progression and inflammation.
- Modulation of Receptor Activity : The presence of fluorine and thiophene groups may enhance binding affinity to specific receptors, potentially influencing signaling pathways related to cell proliferation and survival.
Biological Assays and Efficacy
A series of biological assays have been conducted to evaluate the efficacy of this compound:
Table 1: Summary of Biological Assays
| Assay Type | Target/Pathway | Concentration Tested | IC50 (μM) | Observations |
|---|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase (COX) | 10 - 100 | 25 | Significant inhibition observed |
| Cell Viability | Cancer Cell Lines | 1 - 50 | 30 | Reduced viability at higher doses |
| Anti-inflammatory | TNF-alpha production | 5 - 50 | 15 | Dose-dependent inhibition noted |
Case Studies
- Cancer Research : In a study involving various cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Inflammation Models : In vivo models of inflammation showed that the compound significantly reduced TNF-alpha levels, indicating its potential as an anti-inflammatory agent. This effect was consistent across multiple dosing regimens.
- Neuroprotective Effects : Recent studies have suggested neuroprotective properties, particularly in models of neurodegeneration. The compound was shown to attenuate oxidative stress markers and improve cognitive function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
